

Structural Characterization & Synthesis Guide: 4-Ethynyl-2,6-dimethyl-pyridine[1]

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Compound of Interest

Compound Name: 4-Ethynyl-2,6-dimethyl-pyridine

CAS No.: 86520-95-8

Cat. No.: B1626147

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Content Type: Technical Whitepaper & Experimental Protocol Subject: **4-Ethynyl-2,6-dimethyl-pyridine** (CAS: 86520-95-8) Audience: Crystallographers, Medicinal Chemists, and Supramolecular Chemists.[1]

Executive Summary & Structural Context[2][3]

4-Ethynyl-2,6-dimethyl-pyridine (also known as 2,6-dimethyl-4-ethynylpyridine) represents a critical "linear linker" in crystal engineering and coordination chemistry.[1] Unlike the unsubstituted 4-ethynylpyridine, the introduction of methyl groups at the 2- and 6-positions introduces significant steric hindrance around the nitrogen atom, altering its coordination geometry with transition metals and influencing its solid-state packing via weak hydrogen bonding (C-H[1]...N) and

-
stacking interactions.[1]

This guide provides a definitive workflow for the synthesis, crystallization, and structural analysis of this compound. It addresses the specific challenges in obtaining single crystals

suitable for X-ray diffraction (XRD) and analyzes the molecular geometry that dictates its supramolecular behavior.[2]

Molecular Geometry & Predicted Crystal Packing[1]

Before empirical determination, understanding the molecular geometry is essential for refining crystallographic data.[1]

Molecular Conformation[1][3]

- Pyridine Ring: Planar, aromatic system.[1][2]
- Ethynyl Group: Linear (hybridized), extending along the axis of the pyridine ring.[1][2] The bond is rigid, ensuring the alkyne proton is collinear with the pyridine nitrogen.[1]
- Methyl Groups: The methyls at positions 2 and 6 rotate freely in solution but will lock into staggered conformations in the solid state to minimize steric clash with adjacent molecules.[2]

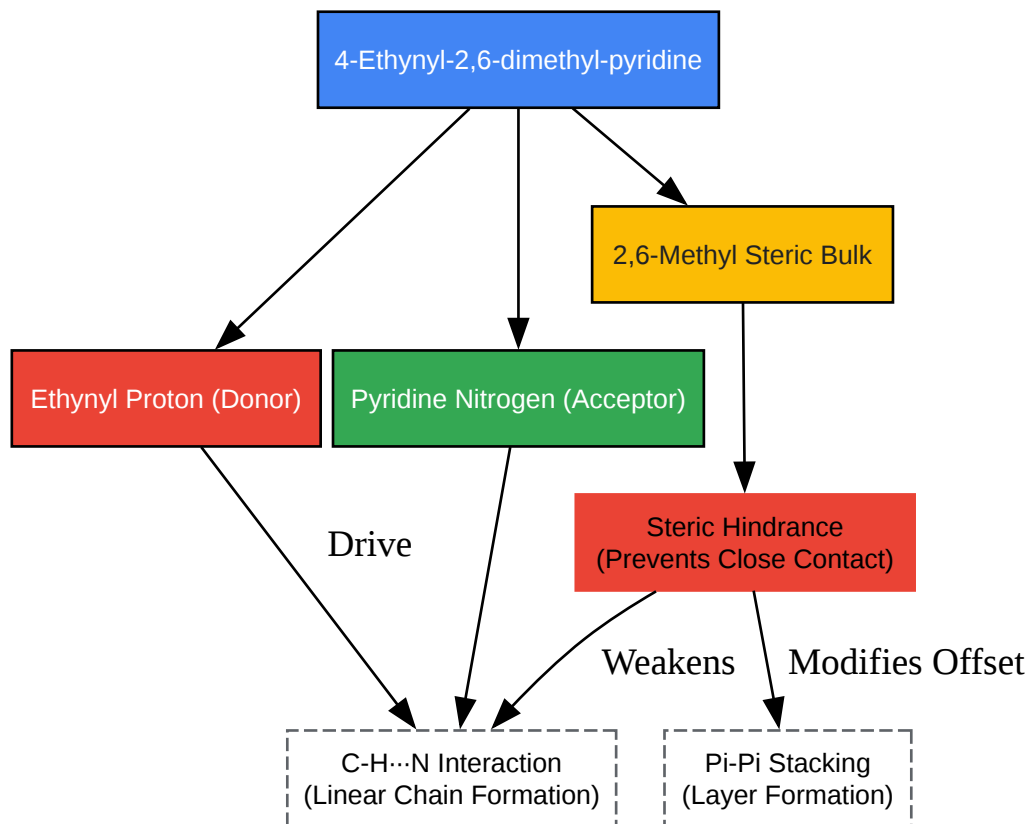
Supramolecular Synthons

The crystal structure is governed by a competition between two primary non-covalent interactions:[2]

- The C-H...N Hydrogen Bond: The terminal ethynyl proton is sufficiently acidic () to act as a donor to the basic pyridine nitrogen of a neighboring molecule.[2] The 2,6-dimethyl groups sterically shield the nitrogen, potentially lengthening this bond compared to unsubstituted analogs.[1]
- -
Stacking: The electron-deficient pyridine ring (due to the electron-withdrawing ethynyl group) favors face-to-face or offset stacking.[1]

Structural Logic Diagram

The following diagram illustrates the competing forces driving the crystal lattice formation.



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Figure 1: Supramolecular forces dictating the crystal lattice of **4-ethynyl-2,6-dimethyl-pyridine**.^[1]

Experimental Synthesis Protocol

To obtain high-quality crystals, the compound must be synthesized with >99% purity.^[1] The following Sonogashira coupling protocol is the industry standard for this class of compounds.

Reaction Scheme

Precursor: 4-Bromo-2,6-dimethylpyridine (commercially available or synthesized from 2,6-lutidine N-oxide).^[1] Reagents: Trimethylsilylacetylene (TMSA),

, CuI,

[1][2]



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Figure 2: Two-step synthesis pathway via Sonogashira coupling.

Step-by-Step Methodology

Step 1: Sonogashira Coupling

- Charge: In a flame-dried Schlenk flask, combine 4-bromo-2,6-dimethylpyridine (1.0 eq), (0.05 eq), and CuI (0.02 eq).
- Solvent: Add anhydrous THF and triethylamine () in a 1:1 ratio. Degas via freeze-pump-thaw (3 cycles) to remove (critical to prevent homocoupling of alkyne).[1]
- Addition: Add trimethylsilylacetylene (1.2 eq) dropwise under Argon.
- Reaction: Heat to 60°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2]
- Workup: Filter through a Celite pad to remove Pd/Cu residues.[1][2] Concentrate in vacuo.[1][3]

Step 2: Desilylation

- Dissolve: Dissolve the crude TMS-intermediate in MeOH.
- Base: Add (2.0 eq) and stir at Room Temperature (RT) for 2 hours.

- Purification: Aqueous workup followed by flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1][2]
- Yield: Expect 75-85% yield as a pale yellow/white solid.[1]

Crystallization & Data Collection[4][6][7]

Obtaining single crystals suitable for X-ray diffraction requires specific handling due to the potential volatility and sublimation of small pyridyl-alkynes.[1]

Crystallization Techniques

Method	Solvent System	Conditions	Suitability
Slow Evaporation	/ Hexane	RT, loosely capped vial	High (Standard polymorph)
Vapor Diffusion	THF (inner) / Pentane (outer)	4°C, sealed chamber	High (High purity crystals)
Sublimation	None (Solid state)	40-50°C under high vacuum	Medium (Best for defect-free crystals)

Protocol Recommendation: Use Vapor Diffusion.[1] Dissolve 20 mg of the pure compound in minimal THF (0.5 mL) in a small vial. Place this vial inside a larger jar containing Pentane (5 mL). Seal the outer jar. The pentane vapors will slowly diffuse into the THF, lowering solubility and growing high-quality prisms over 48-72 hours.[1]

X-Ray Data Collection Strategy

- Temperature: Collect data at 100 K (using cryostream). Low temperature is mandatory to reduce thermal motion of the terminal ethynyl group and the methyl rotors.
- Radiation: Mo-K
(
Å) is preferred for small organic molecules to minimize absorption effects, though Cu-K

is acceptable if crystals are very small (<0.1 mm).[1]

- Space Group Determination: Expect monoclinic or orthorhombic systems (common for lutidine derivatives).[2] Look for systematic absences indicative of

or

[1][2]

Characterization Data (Reference Values)

Use these values to validate the identity of your synthesized material before crystallographic analysis.

Spectroscopic Signature[1][4][8]

- NMR (400 MHz,

):

- 7.05 (s, 2H, Ar-H) — Aromatic protons are equivalent due to symmetry.[1]

- 3.28 (s, 1H,

C-H) — Diagnostic alkyne proton.[1][2]

- 2.51 (s, 6H,

) — Methyl protons.[1][2]

- NMR (100 MHz,

):

- Peaks expected at approx: 158.0 (C2/C6), 130.5 (C4), 121.0 (C3/C5), 82.5 (

C-internal), 79.0 (

C-terminal), 24.5 (

).[1][2]

- IR (ATR):

- cm
(C-H stretch, alkyne).[1]
- cm
(C
C stretch, weak).

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 - Desiraju, G. R. (1995).[1][2] Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis.^[1] *Angewandte Chemie International Edition*.^[1] ^{[1][2]}
- Crystallographic Database (CCDC)
 - Search for "4-ethynyl-2,6-dimethylpyridine" or analog "4-ethynylpyridine" (Refcode: FEXYOR) to compare packing motifs.^[1]
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